2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Description

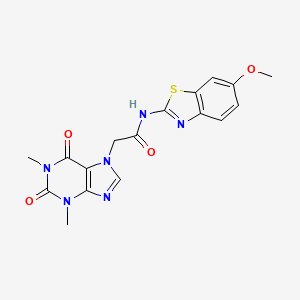

This compound features a 1,3-dimethyl-2,6-dioxopurine core linked via an acetamide bridge to a 6-methoxy-1,3-benzothiazole moiety. The 6-methoxy group enhances solubility and modulates electronic properties .

Key physicochemical properties (inferred from analogs):

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S/c1-21-14-13(15(25)22(2)17(21)26)23(8-18-14)7-12(24)20-16-19-10-5-4-9(27-3)6-11(10)28-16/h4-6,8H,7H2,1-3H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWSCZGPXLGAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural resemblance to purine derivatives, which are known for their roles in nucleic acid metabolism and cellular signaling.

Potential Therapeutic Targets:

- Antiviral Activity: Research suggests that purine derivatives can inhibit viral replication. The compound may exhibit similar properties by interfering with viral enzymes.

- Antitumor Properties: Compounds with purine structures have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis.

Biochemical Studies

The unique benzothiazole moiety may enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Case Studies:

- Enzyme Inhibition Studies: Investigations into the inhibition of specific enzymes involved in metabolic pathways have indicated that compounds similar to this one can act as effective inhibitors, which could lead to the development of new drugs targeting metabolic disorders.

Drug Development

The compound's dual functionality as a purine derivative and a benzothiazole can be exploited in drug design to create multi-target drugs that address complex diseases.

Formulation Development:

- Combination Therapies: The potential for this compound to be used in combination with existing therapies could enhance treatment efficacy for diseases such as cancer or viral infections.

Recent studies have highlighted the significance of purine derivatives in drug discovery:

- Antiviral Activity: A study demonstrated that similar compounds could inhibit RNA polymerase activity in viruses, suggesting a potential pathway for antiviral drug development.

- Cytotoxicity Assays: Preliminary cytotoxicity assays indicated that compounds with similar structures exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Structural Analogs with Modified Benzothiazole Substituents

(a) 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide (Y031-6992)

- Substituent : 4-methylbenzothiazole instead of 6-methoxybenzothiazole.

- Impact :

(b) 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Substituent : Adamantyl group replaces the purine core.

- Impact :

(c) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)

- Substituent : Trifluoromethyl and phenyl groups instead of purine and methoxy.

- Impact :

Analogs with Varied Acetamide Substituents

(a) 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methoxyphenyl)acetamide (332117-17-6)

- Substituent : 3-Methoxyphenyl instead of benzothiazole.

- Lower molecular weight (343.34 g/mol) and similar logP (~2.5) .

(b) 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-phenylethyl)acetamide

- Substituent : 1-Phenylethyl group introduces chirality.

- Higher logP (~3.0) due to the aromatic ethyl chain .

Hydrazide Derivatives

(a) 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

- Modification : Hydrazide replaces acetamide.

- Impact: Enhanced reactivity (hydrazide group participates in Schiff base formation). Potential for metal chelation or prodrug strategies .

Table 1: Key Properties of Selected Analogs

Q & A

Q. Advanced Research Focus

- HPLC-Purified Assays : Ensure >95% purity via reverse-phase chromatography, as impurities (e.g., unreacted 6-methoxy-1,3-benzothiazol-2-amine) may skew enzymatic inhibition results .

- Dose-Response Profiling : Use IC50 curves to differentiate target-specific activity from non-specific interactions, critical for purine derivatives targeting kinases or adenosine receptors .

How can crystallization challenges (e.g., low yield or poor crystal quality) be mitigated?

Q. Methodological Answer

- Solvent Screening : Slow evaporation from ethanol/water mixtures (80% EtOH) improves crystal growth, as demonstrated for adamantyl-benzothiazole analogs .

- Seeding Techniques : Introduce microcrystals from structurally similar compounds (e.g., N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives) to induce nucleation .

What in silico tools predict solubility and stability under physiological conditions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model hydration shells around the purine’s hydrophobic core and acetamide’s polar groups to predict solubility trends .

- pKa Prediction Software (e.g., MarvinSketch) : Estimate ionization states of the benzothiazole’s methoxy group and purine’s NH sites, guiding buffer selection for stability studies .

How do non-classical hydrogen bonds and π-π interactions influence solid-state packing?

Advanced Research Focus

X-ray data from analogs reveal that C–H⋯O and S⋯S interactions (3.62 Å) stabilize crystal lattices, while π-π stacking between benzothiazole and purine rings dictates solubility . Variable-temperature XRD can quantify thermal expansion effects on these interactions.

What protocols validate mechanistic hypotheses for unexpected byproducts in synthesis?

Q. Methodological Answer

- Isolation and Characterization : Use preparative TLC to isolate byproducts, followed by HRMS/NMR to identify structures (e.g., dimerization products from radical intermediates) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to confirm/refute proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.